3-(4-Benzyloxyphenyl)propionic acid

GPR40 FFA1 Type 2 Diabetes

This compound is a para-substituted phenylpropanoic acid derivative featuring a critical benzyloxy group that acts as an essential pharmacophore for GPR40 receptor engagement. With a validated EC50 of 510 nM in calcium flux assays, it serves as a quantitative benchmark for SAR optimization, unlike inactive shorter-chain analogs. Procure this high-purity reference standard to ensure reproducible, pharmacologically relevant results in your FFA1 agonist discovery campaigns.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 50463-48-4
Cat. No. B1268342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzyloxyphenyl)propionic acid
CAS50463-48-4
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)O
InChIInChI=1S/C16H16O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,17,18)
InChIKeyQTSAUVQZNADEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Benzyloxyphenyl)propionic Acid (CAS 50463-48-4): Technical Profile and Procurement Baseline


3-(4-Benzyloxyphenyl)propionic acid (CAS 50463-48-4) is a para‑substituted phenylpropanoic acid derivative bearing a benzyloxy protecting group on the phenyl ring . This compound serves as a key synthetic intermediate and a validated pharmacological tool compound, most notably as a structurally defined GPR40 (FFA1) agonist lead scaffold with an EC50 of 510 nM [1]. Commercially available at purities ranging from 95% to 98%, its melting point is consistently reported at 116–118 °C .

Why 3-(4-Benzyloxyphenyl)propionic Acid Cannot Be Casually Substituted by Unprotected or Acetic Acid Analogs


Substituting 3-(4-Benzyloxyphenyl)propionic acid with its unprotected 4-hydroxyphenyl analog or with the shorter‑chain 4‑benzyloxyphenylacetic acid results in a complete loss of GPR40 agonist activity and significantly alters physicochemical properties. The benzyloxy group is not merely a protecting group; it is an essential pharmacophoric element required for productive interaction with the hydrophobic binding pocket of the FFA1 receptor [1]. Conversely, the two‑carbon propionic acid spacer between the aromatic core and the carboxylic acid moiety is critical for maintaining optimal receptor‑ligand geometry—a feature absent in the acetic acid analogs [2]. This compound therefore occupies a unique intersection of synthetic versatility and validated biological activity that generic structural analogs do not provide [3].

Quantitative Differentiation Evidence for 3-(4-Benzyloxyphenyl)propionic Acid (50463-48-4) Against Closest Analogs


GPR40 Agonist Activity: EC50 = 510 nM vs. Unprotected Analog EC50 > 10,000 nM

3-(4-Benzyloxyphenyl)propionic acid (compound 1b) acts as a GPR40 agonist with an EC50 of 510 nM in a FLIPR assay using CHO cells expressing human GPR40 [1]. In contrast, the unprotected 3-(4-hydroxyphenyl)propionic acid exhibits an EC50 > 10,000 nM under comparable assay conditions, representing at least a 20‑fold loss in potency [2]. The benzyloxy substituent is therefore essential for receptor activation.

GPR40 FFA1 Type 2 Diabetes

Lead Compound Validation in Takeda GPR40 Agonist Optimization Campaign

Takeda Pharmaceutical Company identified 3-(4-Benzyloxyphenyl)propionic acid (compound 1b) as the initial hit and lead compound in a medicinal chemistry optimization program that ultimately yielded clinical candidate TAK-875 (fasiglifam). The EC50 of 3-(4-Benzyloxyphenyl)propionic acid is 510 nM, whereas the optimized derivative 4p achieved an EC50 of 5.7 nM, representing an 89‑fold improvement in potency [1]. This compound is explicitly documented as the starting point for a well‑characterized structure–activity relationship (SAR) series.

Drug Discovery Medicinal Chemistry Lead Optimization

Synthetic Efficiency: 97–98% Yield via Benzyl Protection of 3-(4-Hydroxyphenyl)propionic Acid

3-(4-Benzyloxyphenyl)propionic acid can be synthesized from 3-(4-hydroxyphenyl)propionic acid via benzylation with benzyl bromide in 97–98% yield . This compares favorably to alternative benzyl‑protected phenylpropionic acid derivatives, which often require multi‑step sequences with lower overall yields. The high‑yielding single‑step protection strategy makes this compound a cost‑effective and scalable intermediate.

Organic Synthesis Protecting Group Chemistry Process Chemistry

Physicochemical Differentiation: Melting Point 116–118 °C vs. 4-Benzyloxyphenylacetic Acid 119–123 °C

3-(4-Benzyloxyphenyl)propionic acid exhibits a melting point of 116–118 °C , whereas 4‑benzyloxyphenylacetic acid melts at 119–123 °C . Although the ranges overlap slightly, the 3–5 °C differential is sufficient for distinguishing the two compounds in quality control and purity verification workflows. The molecular weight of 3-(4-Benzyloxyphenyl)propionic acid is 256.3 g/mol (C16H16O3), compared to 242.27 g/mol (C15H14O3) for the acetic acid analog.

Physicochemical Characterization Quality Control Solid Form Analysis

Recommended Procurement and Utilization Scenarios for 3-(4-Benzyloxyphenyl)propionic Acid (50463-48-4)


GPR40 Agonist Lead Discovery and SAR Expansion

Use 3-(4-Benzyloxyphenyl)propionic acid as a validated reference standard and starting scaffold for designing and synthesizing novel GPR40 agonists. The compound's EC50 of 510 nM provides a quantitative benchmark against which new analogs can be measured, enabling systematic SAR optimization analogous to the Takeda medicinal chemistry campaign [1].

Synthetic Intermediate for Benzyl-Protected Phenylpropionic Acid Derivatives

Employ 3-(4-Benzyloxyphenyl)propionic acid as a versatile building block in multi‑step organic syntheses, particularly for constructing biaryl ether or benzyl‑protected phenol intermediates. The benzyl group serves as a robust protecting group that can be removed via hydrogenolysis under mild, neutral conditions, allowing for late‑stage diversification .

Pharmacological Tool Compound for GPR40 Functional Studies

Utilize 3-(4-Benzyloxyphenyl)propionic acid as a structurally defined tool compound for in vitro GPR40 functional assays, including calcium flux (FLIPR) and β‑arrestin recruitment (BRET) assays. The compound has been characterized across multiple assay formats, with consistent EC50 values of 510 nM in calcium mobilization assays and 550 nM in β‑arrestin recruitment assays [2].

Analytical Reference Standard for Quality Control and Method Development

Apply 3-(4-Benzyloxyphenyl)propionic acid as a reference standard for HPLC, LC‑MS, or NMR method development and validation. Commercially available at purities of 96–98% with a well‑defined melting point of 116–118 °C, the compound is suitable for use as a system suitability standard in analytical laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Benzyloxyphenyl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.